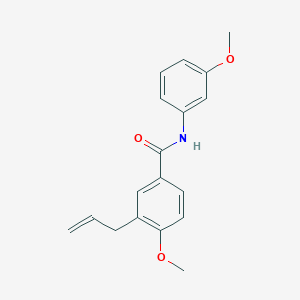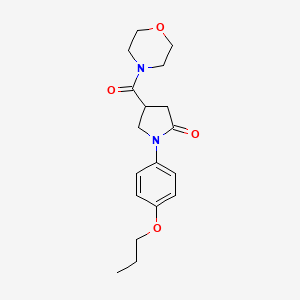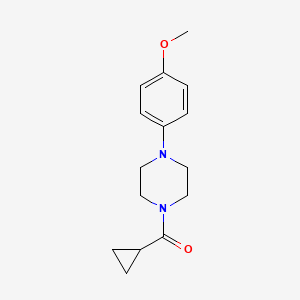![molecular formula C21H26N2O3 B4429703 1-(4-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4429703.png)
1-(4-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as MPP and has been synthesized by several methods.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, it has been suggested that MPP may act as a selective serotonin reuptake inhibitor (SSRI) and a 5-hydroxytryptamine (5-HT) receptor agonist. MPP may also affect the levels of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
MPP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. MPP has also been shown to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the HPA axis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is its potential as a therapeutic agent for the treatment of depression and anxiety disorders. MPP has also been shown to have anxiolytic and antidepressant effects in animal models. However, one limitation of using MPP in lab experiments is that its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on MPP. One direction is to further investigate its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Another direction is to study the effects of MPP on the HPA axis and stress-related disorders. Additionally, further research is needed to determine the safety and efficacy of MPP in human clinical trials.
Conclusion:
In conclusion, MPP is a chemical compound that has gained interest in the scientific community due to its potential applications in research. It has been synthesized by several methods and has been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders. MPP has also been used in studies on the regulation of the HPA axis and the effects of stress on the body. While MPP has several advantages for lab experiments, more research is needed to determine its potential therapeutic applications and safety in human clinical trials.
Wissenschaftliche Forschungsanwendungen
MPP has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders. MPP has also been used in studies on the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the effects of stress on the body.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-5-4-6-20(15-16)26-17(2)21(24)23-13-11-22(12-14-23)18-7-9-19(25-3)10-8-18/h4-10,15,17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBBCJXBRXUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4429621.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-4-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429654.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B4429655.png)
![3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4429661.png)


![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429676.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B4429684.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)



